molecular formula C18H20N4O3S B14873079 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B14873079
M. Wt: 372.4 g/mol
InChI Key: UCSWERIPCSWNKT-UHFFFAOYSA-N
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Description

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a nitrophenyl group, a thienopyrazole ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide typically involves multi-step reactions. One common synthetic route starts with the preparation of the thienopyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The nitrophenyl group is introduced via nitration reactions, and the cyclohexanecarboxamide moiety is attached through amide bond formation reactions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods helps in identifying the most efficient reaction conditions and catalysts for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound’s nitrophenyl and thienopyrazole moieties play crucial roles in its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrazoles and nitrophenyl derivatives, such as:

  • N-(4-nitrophenyl)-2-(2-thienyl)acetamide
  • 4-nitrophenyl-2-thienylmethanone

Uniqueness

What sets N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C18H20N4O3S/c23-18(12-4-2-1-3-5-12)19-17-15-10-26-11-16(15)20-21(17)13-6-8-14(9-7-13)22(24)25/h6-9,12H,1-5,10-11H2,(H,19,23)

InChI Key

UCSWERIPCSWNKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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